Lipophilicity-Driven Differentiation: logP/logD Comparison with the Debenzylated 4-Hydroxy Analog
The target compound exhibits a substantially higher calculated logP (5.30) and logD at pH 7.4 (0.27) compared to its 4-hydroxy analog, 2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid, which has a logP of 3.83 and logD (pH 7.4) of 0.62 [1]. The ΔlogP of +1.47 translates to an approximately 30-fold increase in n-octanol/water partitioning coefficient, indicating significantly greater membrane permeability and enhanced passive diffusion potential. This difference is critical because the hydroxy analog’s lower lipophilicity often results in inadequate cellular penetration in intact-cell assays, as observed for related phenolic quinoline-4-carboxylic acids in DHODH antiproliferative studies [2].
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 5.30, logD (pH 7.4) = 0.27 |
| Comparator Or Baseline | 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid: logP = 3.83, logD (pH 7.4) = 0.62 |
| Quantified Difference | ΔlogP = +1.47 (≈ 30-fold greater partitioning) |
| Conditions | Calculated values (ChemDiv and Chembase databases); experimental validation recommended. |
Why This Matters
When procuring a scaffold for cell-based SAR programs, the higher logP ensures passive membrane permeability; choosing the hydroxy analog would compromise intracellular target engagement.
- [1] Chembase, 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid, logP/logD data. View Source
- [2] Petrovic M et al. (2020). Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes. Bioorg. Chem. 105:104373. IC50 data via BRENDA. View Source
